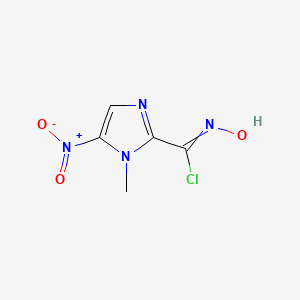
5-Methyl-6-(1-methylpyrazol-4-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-(1-methylpyrazol-4-yl)pyridin-3-amine is a chemical compound characterized by its pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-(1-methylpyrazol-4-yl)pyridin-3-amine typically involves multi-step organic reactions. One common approach is the reaction of 1-methylpyrazole-4-carboxylic acid with an appropriate amine under reductive conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce amines with reduced oxidation states.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-6-(1-methylpyrazol-4-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its pyridine and pyrazole rings make it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 5-Methyl-6-(1-methylpyrazol-4-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
4-Methylpyrazole: Similar in structure but lacks the pyridine ring.
1-Methylpyrazol-4-amine: Similar pyrazole ring but different amine placement.
Indole derivatives: Contains a similar heterocyclic structure with potential biological activity.
Uniqueness: 5-Methyl-6-(1-methylpyrazol-4-yl)pyridin-3-amine stands out due to its unique combination of pyridine and pyrazole rings, which provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methyl-6-(1-methylpyrazol-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-3-9(11)5-12-10(7)8-4-13-14(2)6-8/h3-6H,11H2,1-2H3 |
InChI Key |
LLBJRXRZVGJAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CN(N=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


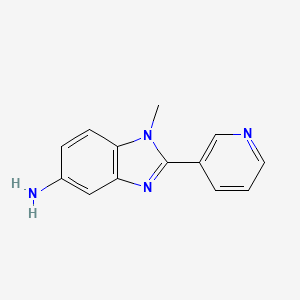

![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)

![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)
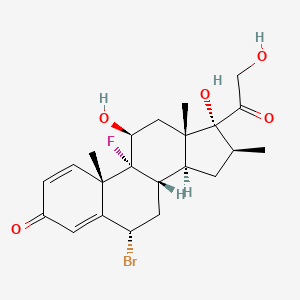
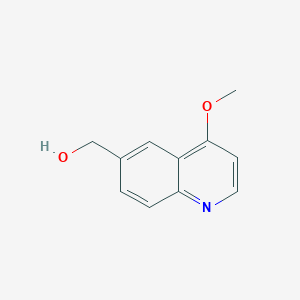
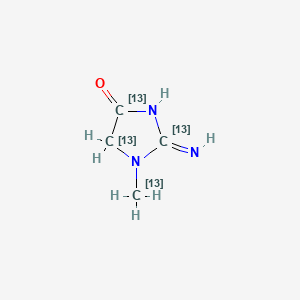
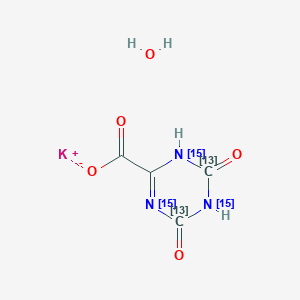
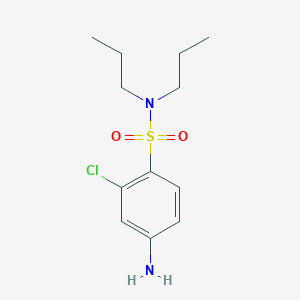
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
